molecular formula C18H21FN4 B13015321 1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane

1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane

Katalognummer: B13015321
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: NWPHSVJJIPDQEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. This compound features a unique structure combining a diazepane ring with a pyrimidine moiety, substituted with cyclopropyl and fluorophenyl groups. Its distinct chemical structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, which is then functionalized with cyclopropyl and fluorophenyl groups. The final step involves the formation of the diazepane ring.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized via the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Functionalization: The introduction of cyclopropyl and fluorophenyl groups is achieved through nucleophilic substitution reactions. For example, the pyrimidine core can be reacted with cyclopropyl halides and fluorophenyl boronic acids in the presence of palladium catalysts.

    Formation of Diazepane Ring: The final step involves the cyclization of the intermediate compound with ethylenediamine or similar diamines under reflux conditions to form the diazepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the diazepane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, boronic acids, and palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Cyclopropyl-6-(4-chlorophenyl)pyrimidin-4-yl)-1,4-diazepane
  • 1-(2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-yl)-1,4-diazepane
  • 1-(2-Cyclopropyl-6-(4-bromophenyl)pyrimidin-4-yl)-1,4-diazepane

Uniqueness

1-(2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl)-1,4-diazepane is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C18H21FN4

Molekulargewicht

312.4 g/mol

IUPAC-Name

1-[2-cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-yl]-1,4-diazepane

InChI

InChI=1S/C18H21FN4/c19-15-6-4-13(5-7-15)16-12-17(22-18(21-16)14-2-3-14)23-10-1-8-20-9-11-23/h4-7,12,14,20H,1-3,8-11H2

InChI-Schlüssel

NWPHSVJJIPDQEA-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCN(C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)C4CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.